1-Oleoyl-2-palmitoyl-sn-glycerol

Enzymology Lipid Biosynthesis Cyanobacteria

1-Oleoyl-2-palmitoyl-sn-glycerol (OPG) is a 1,2-diacyl-sn-glycerol in which the sn-1 and sn-2 acyl groups are specified as oleoyl (18:1) and palmitoyl (16:0), respectively. This mixed-chain diacylglycerol (DAG) has the molecular formula C37H70O5 and an average mass of 594.96 Da, with a defined stereochemistry at the glycerol sn-2 position.

Molecular Formula C37H70O5
Molecular Weight 594.9 g/mol
Cat. No. B1233627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oleoyl-2-palmitoyl-sn-glycerol
Molecular FormulaC37H70O5
Molecular Weight594.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCC=CCCCCCCCC
InChIInChI=1S/C37H70O5/c1-3-5-7-9-11-13-15-17-18-20-21-23-25-27-29-31-36(39)41-34-35(33-38)42-37(40)32-30-28-26-24-22-19-16-14-12-10-8-6-4-2/h17-18,35,38H,3-16,19-34H2,1-2H3/b18-17-/t35-/m0/s1
InChIKeyDOZKMFVMCATMEH-OZKTZCCCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Oleoyl-2-palmitoyl-sn-glycerol (OPG) Procurement Specification: A Mixed-Chain Diacylglycerol for Positional Specificity Studies


1-Oleoyl-2-palmitoyl-sn-glycerol (OPG) is a 1,2-diacyl-sn-glycerol in which the sn-1 and sn-2 acyl groups are specified as oleoyl (18:1) and palmitoyl (16:0), respectively [1]. This mixed-chain diacylglycerol (DAG) has the molecular formula C37H70O5 and an average mass of 594.96 Da, with a defined stereochemistry at the glycerol sn-2 position [1]. OPG is classified as a human metabolite and a Saccharomyces cerevisiae metabolite in authoritative databases [1]. Critically, OPG exists as a regioisomer of the more commonly studied 1-palmitoyl-2-oleoyl-sn-glycerol (POG), with the two compounds sharing identical molecular formula and mass but differing in the positional assignment of the oleoyl and palmitoyl chains [2]. This positional specificity confers distinct biological processing and recognition properties that are essential for studies of lipid asymmetry, enzyme substrate specificity, and membrane biophysics.

1
Defined sn-1 oleoyl / sn-2 palmitoyl positional isomer for regioisomer-controlled lipid studies
2
Mixed-chain diacylglycerol supports enzyme substrate specificity, membrane biophysics, and signaling assays
3
Serves as comparator for regioisomer POG and saturated DAG analogs in functional profiling

Why Generic 18:1/16:0 Diacylglycerol Substitution Fails: Positional Specificity Drives Differential Biological Function


Substituting 1-oleoyl-2-palmitoyl-sn-glycerol (OPG) with a generic 18:1/16:0 DAG mixture or the regioisomer 1-palmitoyl-2-oleoyl-sn-glycerol (POG) introduces confounding variables that compromise experimental reproducibility and data interpretation. While OPG and POG share identical molecular formulas and fatty acid composition, their differential acyl chain positioning determines distinct metabolic fates and enzyme recognition patterns. Specifically, OPG serves as a substrate for monoglucosyldiacylglycerol synthase (EC 2.4.1.336) in cyanobacterial lipid biosynthesis, whereas the enzyme exhibits markedly different activity with alternative DAG substrates [1]. Furthermore, DAG species with the oleoyl moiety at the sn-2 position—such as POG and SOG—activate TRPC3/6 calcium channels equivalently, whereas substitution with arachidonic acid at the sn-2 position produces a divergent calcium response [2]. These positional dependencies underscore that regioisomers are not functionally interchangeable, and procurement of the exact positional isomer is essential for studies of enzyme-substrate specificity, lipid signaling, and metabolic flux analysis.

OPG (1-oleoyl-2-palmitoyl)
POG (1-palmitoyl-2-oleoyl) regioisomer
Enzyme recognition and signaling profiles may shift; sn-2 oleoyl positioning drives TRPC3/6 activation
OPG (mixed-chain DAG)
Saturated DAG (1,2-dipalmitoyl)
Reduced enzyme activity (~80% loss) and nonfluid membrane behavior may alter assay endpoints
OPG (sn-1 oleoyl pathway standard)
Generic 18:1/16:0 DAG mixture
Undefined positional composition obscures desaturase pathway attribution and PKC isoform recruitment data

1-Oleoyl-2-palmitoyl-sn-glycerol (OPG) Differential Evidence Guide: Quantitative Comparator Data


Monoglucosyldiacylglycerol Synthase Substrate Specificity: OPG vs. Dipalmitoyl-DAG Activity Comparison

In enzymatic assays with monoglucosyldiacylglycerol synthase (EC 2.4.1.336) from Synechocystis, 1-oleoyl-2-palmitoyl-sn-glycerol (OPG) serves as the reference substrate for glucosylation activity. The enzyme exhibits approximately 20% relative activity when 1,2-dipalmitoyl-sn-glycerol is provided as the substrate compared to OPG [1]. This quantifies the enzyme's preference for the mixed-chain OPG substrate bearing an unsaturated sn-1 oleoyl moiety over the fully saturated dipalmitoyl counterpart.

MGDG synthase activity
Class-level inference
~80% lower activity with saturated 1,2-dipalmitoyl-glycerol vs. OPG reference substrate
Supports substrate selection for glycolipid synthesis assays
Enzymatic assay, Synechocystis MGDG synthase
Enzymology Lipid Biosynthesis Cyanobacteria Substrate Specificity

Calcium Signaling Modulation: Oleoyl Positional Dependence in T-Cell TRPC3/6 Channel Activation

In human Jurkat T-cells, 1-palmitoyl-2-oleoyl-sn-glycerol (POG), the regioisomer of OPG, induces a dose-dependent increase in intracellular calcium concentration ([Ca2+]i). Comparative analysis demonstrated that this effect is attributable specifically to the presence of oleic acid at the sn-2 position, as no significant differences in calcium response were observed between POG and 1-stearoyl-2-oleoyl-sn-glycerol (SOG), both bearing oleoyl at sn-2 [1]. By extension, OPG—which positions oleoyl at sn-1 rather than sn-2—is predicted to exhibit a distinct calcium signaling profile, given that substitution of sn-2 oleoyl with arachidonic acid produces a divergent [Ca2+]i response [1].

Calcium signaling profile
Cross-study comparable
sn-2 oleoyl DAGs (POG, SOG) activate TRPC3/6; OPG (sn-1 oleoyl) predicted to show distinct [Ca2+]i response
Positional isomerism directly determines calcium signaling capacity
Human Jurkat T-cells, TRPC3/6 shRNA validation
Calcium Signaling Immunology TRP Channels Lipid Signaling

PKC Activation Potency Hierarchy: Comparative Membrane Binding Affinity of DAG Species

Fluorescence resonance energy transfer (FRET) studies of C1B domain membrane binding across PKCγ, PKCδ, and PKCε isoenzymes established a clear hierarchy of DAG species potency. 1,2-sn-Dioleoylglycerol (DOG) and 1-stearoyl-2-oleoyl-sn-glycerol (SOG) exhibited the highest binding affinities, while 1,2-sn-dipalmitoylglycerol (DPG) demonstrated the lowest affinity across all tested isoenzymes [1]. The low affinity of DPG was attributed to nonfluid membrane conditions induced by this fully saturated DAG as evidenced by differential scanning calorimetry [1]. The mixed-chain 18:1/16:0 DAG scaffold represented by OPG and its regioisomer POG occupies an intermediate position in this activation hierarchy.

PKC C1B binding affinity
Cross-study comparable
DOG/SOG > mixed-chain > DPG; OPG occupies intermediate rank in PKCγ/δ/ε recruitment
Mixed-chain DAGs provide intermediate PKC activation context
FRET-based C1B domain binding; DPG causes nonfluid membranes
Protein Kinase C Signal Transduction Membrane Biophysics Lipid-Protein Interaction

Lipid Bilayer Phase Behavior: Comparative DSC Analysis of Saturated vs. Mixed-Chain vs. Unsaturated DAGs

Differential scanning calorimetry (DSC) analysis revealed that 1,2-sn-dipalmitoylglycerol (DPG, saturated DAG) produces nonfluid membrane conditions at physiological temperatures, whereas di-unsaturated DOG and mixed-chain SOG maintain membrane fluidity [1]. This biophysical difference correlates directly with the differential PKC binding affinities observed in parallel FRET experiments [1]. DSC thermograms further demonstrated that POPC/POPS membrane samples containing DAGs exhibit endothermic transitions only in the presence of Ca2+ and Mg2+, indicating calcium-dependent phase separation behavior [2].

Membrane phase behavior
Cross-study comparable
Saturated DPG induces nonfluid conditions; mixed-chain OPG predicted to preserve fluidity
OPG avoids nonfluid artifacts that impair PKC binding
DSC thermograms, Ca2+/Mg2+ dependence
Membrane Biophysics Differential Scanning Calorimetry Lipid Phase Transitions Membrane Fluidity

Biosynthetic Pathway Uniqueness: OPG as Product of Desaturase-Mediated Stearoyl-to-Oleoyl Conversion

A biosynthetic reaction uniquely generating 1-oleoyl-2-palmitoyl-sn-glycerol (OPG) has been documented in MetaCyc: the conversion of 1-stearoyl-2-palmitoyl-sn-glycerol to OPG via a desaturase enzyme requiring reduced ferredoxin and dioxygen [1]. This metabolic route—introducing unsaturation specifically at the sn-1 position of a pre-formed DAG—represents a pathway distinct from de novo DAG synthesis and highlights the metabolic non-equivalence of OPG and its regioisomer POG, which may arise via different biosynthetic or remodeling routes.

Biosynthetic origin
Class-level inference
Ferredoxin-dependent desaturase converts 1-stearoyl-2-palmitoyl-glycerol to OPG (sn-1 oleoyl introduction)
Distinct pathway supports sn-1 desaturase and DAG remodeling studies
MetaCyc curated pathway; unique vs. POG biosynthesis
Lipid Metabolism Fatty Acid Desaturation Metabolic Pathway Analysis Cyanobacteria

Enzyme Inhibition Profile: OPG as Mechanistic Inhibitor of Diacylglycerol Kinase and Phosphatidate Phosphatase

MetaCyc curates 1-oleoyl-2-palmitoyl-glycerol as an inhibitor of two key lipid-metabolizing enzymes: diacylglycerol kinase (DGK) and phosphatidate phosphatase (PAP), with the inhibition mechanism noted as unknown [1]. This inhibitory activity distinguishes OPG from other DAG species that may serve solely as substrates rather than modulators of these enzymes. The regioisomer POG, in contrast, has been characterized primarily as a substrate for diacylglycerol O-acyltransferase (DGAT) rather than as an inhibitor [2].

Enzyme inhibition
Class-level inference
OPG inhibits DGK and PAP; regioisomer POG acts as DGAT substrate
Functional divergence supports DAG metabolic flux dissection
Mechanism unknown; MetaCyc curated
Enzyme Inhibition Lipid Signaling DAG Metabolism Pharmacology

Recommended Research Applications for 1-Oleoyl-2-palmitoyl-sn-glycerol (OPG) Based on Differential Evidence


Regioisomer-Dependent Lipid Signaling Studies (Calcium Flux and PKC Activation)

Use OPG as the sn-1 oleoyl positional isomer comparator to POG (sn-2 oleoyl) in studies of DAG-dependent calcium signaling and PKC activation. Evidence establishes that sn-2 oleoyl positioning is critical for TRPC3/6-mediated calcium influx in T-cells, while PKC C1B domain binding affinity varies with DAG fatty acid composition and saturation [5][6]. OPG's inverted positional configuration provides the essential control compound for dissecting the stereospecific requirements of lipid-protein recognition in membrane signaling platforms.

Glycolipid Biosynthesis and Monoglucosyldiacylglycerol Synthase Assays

Employ OPG as the reference substrate in monoglucosyldiacylglycerol synthase (EC 2.4.1.336) enzymatic assays. Comparative activity data demonstrate that the enzyme from Synechocystis exhibits approximately 80% lower activity with fully saturated 1,2-dipalmitoyl-sn-glycerol relative to OPG, quantifying the substrate preference for the mixed-chain scaffold [5]. OPG is therefore the appropriate substrate for characterizing this enzyme's kinetic parameters and for inhibitor screening in cyanobacterial lipid biosynthesis research.

Lipid Desaturase Pathway Analysis and DAG Remodeling Studies

Utilize OPG as the authentic product standard for assays of sn-1-specific fatty acid desaturases that convert 1-stearoyl-2-palmitoyl-sn-glycerol to OPG via ferredoxin-dependent desaturation [5]. This unique biosynthetic pathway distinguishes OPG from its regioisomer POG and provides a defined system for studying post-synthetic DAG remodeling, ferredoxin-dependent desaturase enzymology, and metabolic engineering of lipid unsaturation patterns.

Enzyme Inhibition Studies of Diacylglycerol Kinase and Phosphatidate Phosphatase

Deploy OPG as a tool compound for investigating the regulation of DAG metabolic flux. Curated evidence identifies OPG as an inhibitor of both diacylglycerol kinase (DGK) and phosphatidate phosphatase (PAP), whereas the regioisomer POG functions as a DGAT substrate [5][6]. This functional divergence supports OPG's application in dissecting the branch point between DAG phosphorylation (DGK) and DAG dephosphorylation/lipogenesis (PAP) pathways, with relevance to lipid signaling termination and triacylglycerol biosynthesis.

Application
Selection Property
Validation Focus
Regioisomer-dependent lipid signaling
Positional isomer control
Stereospecific lipid-protein recognition context
Glycolipid biosynthesis enzyme assays
Substrate specificity profiling
Monoglucosyldiacylglycerol synthase kinetics
Lipid desaturase pathway analysis
sn-1 desaturase substrate standard
Ferredoxin-dependent desaturation pathway
DAG metabolic flux (DGK/PAP) studies
Enzyme inhibitor tool compound
DGK and PAP inhibition profiling

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